N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Description

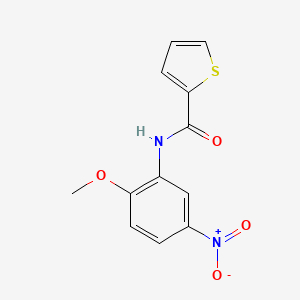

N-(2-Methoxy-5-nitrophenyl)thiophene-2-carboxamide is a nitroaromatic thiophene carboxamide derivative characterized by a thiophene ring linked to a substituted phenyl group via an amide bond. The phenyl group features a methoxy substituent at the 2-position and a nitro group at the 5-position.

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLSSBGLQVOARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 2-methoxy-5-nitroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Tin(II) chloride, hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: Formation of N-(2-amino-5-nitrophenyl)thiophene-2-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features

Substituent Positioning and Electronic Effects

- N-(2-Nitrophenyl)Thiophene-2-Carboxamide (): The absence of a methoxy group and the nitro group at the 2-position on the phenyl ring results in distinct electronic and steric profiles.

- N-(4-Methoxy-2-Nitrophenyl)-5-Methylthiophene-2-Carboxamide (): The methoxy group at the 4-position (vs. 2-position in the target compound) alters steric hindrance and hydrogen-bonding capacity. The additional methyl group on the thiophene ring may enhance lipophilicity .

Core Modifications

- The trifluoromethyl and hydroxy groups contribute to dual cyclooxygenase/5-lipoxygenase inhibition, a feature absent in simpler thiophene derivatives .

Physicochemical Properties

Biological Activity

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, a methoxy group, and a nitrophenyl moiety. Its structural formula can be represented as follows:

- Molecular Formula : C12H10N2O4S

- Molecular Weight : Approximately 270.29 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Antimicrobial Activity : Activation by bacterial nitroreductases results in bactericidal effects against various pathogens.

- Anticancer Mechanisms : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with proteins involved in cell cycle regulation.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against several bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Potent |

| Klebsiella spp. | Significant |

| Shigella spp. | Notable |

| Salmonella spp. | Effective |

The mechanism involves the activation of nitroreductases within bacterial cells that lead to the disruption of cellular functions.

Anticancer Activity

In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines. Notable findings include:

- Cell Lines Tested : Hep3B (Human Hepatocellular Carcinoma)

- IC50 Values : Reported values show significant inhibition, with some derivatives demonstrating IC50 values as low as 23 µg/mL .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Anticancer Evaluation :

- Synergistic Effects with Other Drugs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.